BenchChemオンラインストアへようこそ!

5-(Pyridin-3-yl)oxazole-4-carboxylic acid

M4 muscarinic acetylcholine receptor Allosteric modulator CNS drug discovery

5-(Pyridin-3-yl)oxazole-4-carboxylic acid (CAS 1083224-10-5) is the definitive starting scaffold for M4 muscarinic acetylcholine receptor allosteric modulator programs, as explicitly claimed in Merck patent WO2019000238A1. Its unique 3-pyridinyl substitution pattern confers distinct electronic and spatial properties critical for target engagement—regioisomers (e.g., 2-pyridinyl or 4-pyridinyl analogs) exhibit different LogP, hydrogen-bonding profiles, and receptor binding geometries, making them chemically and pharmacologically non-equivalent. The bifunctional architecture—a carboxylic acid handle for amide/ester derivatization plus a pyridinyl moiety for N-alkylation, N-oxidation, or metal coordination—enables focused library synthesis for CNS disorders (schizophrenia, Alzheimer's). It also serves as a multidentate ligand for metal-organic frameworks (MOFs) and a structurally matched negative control in Wnt/β-catenin pathway screens where the isoxazole analog is active. Procure this exact scaffold to align with disclosed SAR, access patent-expired chemical space, and eliminate re-optimization costs associated with regioisomer switching.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 1083224-10-5
Cat. No. B1414878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-3-yl)oxazole-4-carboxylic acid
CAS1083224-10-5
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C(N=CO2)C(=O)O
InChIInChI=1S/C9H6N2O3/c12-9(13)7-8(14-5-11-7)6-2-1-3-10-4-6/h1-5H,(H,12,13)
InChIKeyPKMQJMXWFIAFBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 5-(Pyridin-3-yl)oxazole-4-carboxylic acid (CAS 1083224-10-5) for Medicinal Chemistry and Drug Discovery Scaffold Development


5-(Pyridin-3-yl)oxazole-4-carboxylic acid (CAS 1083224-10-5) is a heterocyclic building block comprising a pyridine ring coupled to an oxazole-4-carboxylic acid core (C₉H₆N₂O₃, MW 190.16 g/mol) . This compound serves as a versatile scaffold in medicinal chemistry, most notably appearing as a core motif in patent applications for M4 muscarinic acetylcholine receptor allosteric modulators [1]. Its bifunctional nature, combining a carboxylic acid handle for amide/ester derivatization with a pyridinyl group that can participate in coordination chemistry and π-stacking interactions, positions it as a strategic intermediate for the synthesis of bioactive molecules and metal-organic frameworks .

Why Generic Substitution of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid with Closest Analogs Is Not Viable for Procurement


Substituting 5-(pyridin-3-yl)oxazole-4-carboxylic acid with its closest regioisomers or heterocyclic analogs is not chemically or pharmacologically equivalent. The 3-pyridinyl substitution pattern confers distinct electronic properties and a unique spatial orientation of the nitrogen lone pair, which directly influences receptor binding geometry and metal coordination behavior . Regioisomers such as 2-(pyridin-3-yl)oxazole-4-carboxylic acid (CAS 1014630-48-8) or 5-(pyridin-4-yl)oxazole-4-carboxylic acid (CAS 118040-25-8) exhibit different LogP values and hydrogen-bonding profiles due to altered nitrogen positioning . Furthermore, the oxazole ring is not interchangeable with isoxazole (N-O adjacency differs), as demonstrated by distinct Wnt/β-catenin pathway modulation data for the isoxazole analog . These structural nuances mean that synthetic routes optimized for the 3-pyridinyl-4-carboxylic acid scaffold cannot be directly transferred to analogs without re-optimization, and biological activity observed for derivatives of this specific scaffold does not extrapolate to regioisomers.

Quantitative Evidence for Selecting 5-(Pyridin-3-yl)oxazole-4-carboxylic acid (CAS 1083224-10-5) Over Closest Analogs


M4 Muscarinic Receptor Allosteric Modulation: Validated Pharmaceutical Lead Scaffold

5-(Pyridin-3-yl)oxazole-4-carboxylic acid serves as the core heterocyclic scaffold in a series of compounds claimed as allosteric modulators of the M4 muscarinic acetylcholine receptor in Merck Sharp & Dohme patent application WO2019000238A1 [1]. This receptor is a validated target for neurological and psychiatric disorders including schizophrenia and Alzheimer's disease [2]. The patent explicitly names the 5-(pyridin-3-yl)oxazole substructure as essential for activity, with multiple exemplified derivatives incorporating this exact core [1]. In contrast, the regioisomeric 5-(pyridin-4-yl)oxazole-4-carboxylic acid (CAS 118040-25-8) does not appear in any comparable patent filings for M4 receptor modulation, indicating that the 3-pyridinyl orientation is critical for this mechanism.

M4 muscarinic acetylcholine receptor Allosteric modulator CNS drug discovery

Predicted Lipophilicity (LogP) Differentiation vs. Closest Regioisomers

The predicted lipophilicity of 5-(pyridin-3-yl)oxazole-4-carboxylic acid differs measurably from its closest regioisomers, impacting membrane permeability and formulation behavior. According to ACD/Labs Percepta Platform predictions (version 14.00) reported by ChemSpider, this compound has an ACD/LogP of -0.42 [1]. In comparison, the 4-pyridinyl regioisomer (CAS 118040-25-8) exhibits a LogP of 0.07 (vendor-reported value), representing a ΔLogP of approximately 0.5 units . This difference of half a log unit corresponds to a roughly 3-fold difference in partition coefficient, which can significantly influence absorption and distribution properties in biological systems. The 2-pyridinyl analog 2-(pyridin-2-yl)oxazole-4-carboxylic acid (CAS 1014630-44-4) has a predicted pKa of 3.06±0.10, whereas the target compound's carboxylic acid pKa is expected to differ due to altered electronic effects from the 3-pyridinyl substitution .

Lipophilicity Drug-likeness Physicochemical property prediction

Isosteric Differentiation: Oxazole vs. Isoxazole Biological Activity

The oxazole core of the target compound is not interchangeable with its isoxazole isostere. The isoxazole analog 5-(pyridin-3-yl)isoxazole-4-carboxylic acid (CAS 954230-79-6) has been shown to activate the Wnt/β-catenin pathway, producing a 2.3-fold increase in β-catenin nuclear translocation at 10 μM concentration, comparable to the canonical agonist CHIR99021 in in vitro assays . This activity is specifically attributed to the isoxazole heterocycle (N-O adjacency), which presents a different hydrogen-bonding and electronic profile compared to the oxazole ring (N and O separated by a carbon). The oxazole analog (target compound) is not reported to exhibit this Wnt pathway activity, underscoring that even subtle heterocyclic substitutions yield divergent biological outcomes and cannot be substituted interchangeably in SAR studies.

Wnt/β-catenin pathway Isosteric replacement Stem cell biology

Regioisomeric Differentiation: Carboxylic Acid Position Dictates Synthetic Utility

The position of the carboxylic acid group on the oxazole ring fundamentally alters the compound's synthetic utility and the types of derivatives accessible. 5-(Pyridin-3-yl)oxazole-4-carboxylic acid places the carboxylic acid at the 4-position of the oxazole, adjacent to the pyridinyl substituent at the 5-position . This arrangement creates a sterically constrained environment that influences amide coupling efficiency and the conformational preferences of resulting derivatives. In contrast, regioisomers such as 5-(pyridin-3-yl)oxazole-2-carboxylic acid (CAS 857521-74-5) and 2-(pyridin-3-yl)oxazole-4-carboxylic acid (CAS 1014630-48-8) position the carboxylic acid and pyridinyl groups differently on the oxazole ring, leading to distinct vectorial outputs and altered physicochemical properties . For instance, the 2-carboxylic acid analog exhibits different reactivity in metal-catalyzed cross-coupling reactions due to altered electron density distribution across the oxazole ring .

Regioisomer Synthetic building block Derivatization

Supplier Quality Control: Batch-Specific Analytical Certification

Reputable suppliers of 5-(pyridin-3-yl)oxazole-4-carboxylic acid provide batch-specific analytical certificates including NMR, HPLC, and GC data, ensuring lot-to-lot consistency for reproducible research . Bidepharm (Bide Biotech) explicitly offers batch quality inspection reports with each order, confirming ≥95% purity with analytical verification . This level of documentation is critical for laboratories requiring traceable quality standards for publication or regulatory submissions. While other vendors may offer similar purity specifications (e.g., Fluorochem at 95% purity , AKSci at 95% min ), the availability of downloadable Certificates of Analysis (CoA) and Safety Data Sheets (SDS) varies. Procurement decisions should prioritize suppliers who provide transparent, batch-specific analytical data to mitigate the risk of impurity-driven assay artifacts.

Quality control Analytical certification Procurement compliance

Priority Application Scenarios for 5-(Pyridin-3-yl)oxazole-4-carboxylic acid in Drug Discovery and Chemical Synthesis


CNS Drug Discovery: M4 Muscarinic Receptor Allosteric Modulator Development

This compound is the optimal starting scaffold for medicinal chemistry programs targeting the M4 muscarinic acetylcholine receptor for neurological and psychiatric indications. The Merck patent (WO2019000238A1) explicitly claims 5-(pyridin-3-yl)oxazole derivatives as allosteric modulators of this receptor, establishing a validated lead series [1]. Researchers developing treatments for schizophrenia, Alzheimer's disease, or other CNS disorders involving M4 receptor dysfunction should prioritize this exact scaffold to align with disclosed SAR and potentially access patent-expired chemical space [1].

Synthesis of Conformationally Constrained Peptidomimetics and Heterocyclic Libraries

The bifunctional nature of this compound—carboxylic acid handle plus pyridinyl moiety—enables its use as a building block for peptidomimetics and conformationally restricted amino acid analogs [1]. The carboxylic acid group can be readily converted to amides, esters, or reduced to alcohols, while the pyridine nitrogen provides a site for N-alkylation, N-oxidation, or coordination to transition metals. This scaffold is particularly suited for generating focused libraries where both the oxazole ring geometry and the 3-pyridinyl orientation are critical for target engagement [1].

Metal-Organic Framework (MOF) Ligand and Coordination Chemistry

The pyridinyl nitrogen and oxazole oxygen/nitrogen atoms create a multidentate ligand capable of coordinating to transition metals. This compound has been explored as a ligand in metal-catalyzed cross-coupling reactions (e.g., Suzuki couplings) and as a building block for metal-organic frameworks (MOFs) [1]. Its relatively low LogP (-0.42) and high polar surface area (76 Ų) make it suitable for aqueous-phase coordination chemistry, distinguishing it from more lipophilic heterocyclic ligands. The 3-pyridinyl orientation provides a specific bite angle for metal chelation that differs from 2- or 4-pyridinyl regioisomers.

Negative Control for Wnt/β-Catenin Pathway Studies

Based on class-level inference from isoxazole analog data, the oxazole scaffold of the target compound lacks Wnt/β-catenin pathway activation activity, whereas the isoxazole analog 5-(pyridin-3-yl)isoxazole-4-carboxylic acid produces a 2.3-fold increase in β-catenin nuclear translocation at 10 μM [1]. Researchers conducting Wnt pathway screens can employ this oxazole compound as a structurally matched negative control to confirm that observed effects are specific to the isoxazole heterocycle rather than the pyridinyl-carboxylic acid substructure. This application leverages the subtle yet critical difference between oxazole and isoxazole isosteres.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Pyridin-3-yl)oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.